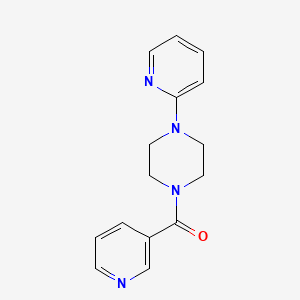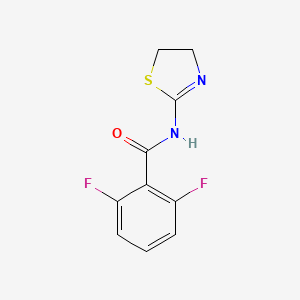
N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide, commonly known as MPF, is a chemical compound that has been extensively studied for its potential use in scientific research. MPF is a synthetic compound that was first synthesized in the 1970s, and since then, it has been used in various research studies to investigate its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPF is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is a neurotransmitter that inhibits the activity of neurons in the nervous system. By acting as a GABA receptor agonist, MPF can increase the inhibitory effect of GABA, which can lead to a reduction in neuronal activity.
Biochemical and Physiological Effects
MPF has been shown to have various biochemical and physiological effects on the body. In studies on the cardiovascular system, MPF has been shown to have a vasodilatory effect, which can lead to a reduction in blood pressure. MPF has also been shown to have a bronchodilatory effect, which can be beneficial in the treatment of respiratory disorders such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPF in lab experiments is its low toxicity. MPF has been shown to be relatively safe for use in animal studies, and it does not have any significant side effects. However, one of the limitations of using MPF is its short half-life, which can make it difficult to maintain a consistent concentration of the compound in the body.
Zukünftige Richtungen
There are several potential future directions for the use of MPF in scientific research. One potential direction is the use of MPF in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another potential direction is the use of MPF in the treatment of respiratory disorders such as asthma. Additionally, MPF could be used in the development of new drugs for the treatment of cardiovascular disorders such as hypertension.
Conclusion
In conclusion, MPF is a synthetic compound that has been extensively studied for its potential use in scientific research. MPF has been shown to have various biochemical and physiological effects on the body, and it has been used in studies on the nervous system, cardiovascular system, and respiratory system. While there are limitations to the use of MPF in lab experiments, there are several potential future directions for its use in the development of new drugs for the treatment of various disorders.
Wissenschaftliche Forschungsanwendungen
MPF has been used in various scientific research studies, including studies on the nervous system, cardiovascular system, and respiratory system. MPF has been shown to have an inhibitory effect on the nervous system, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-13-6-4-9(5-7-13)12-11(14)10-3-2-8-15-10/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFFEONNGBZXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4180069.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)
![1-{4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180099.png)


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B4180128.png)
![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)
![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)
![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)
![4-[3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B4180174.png)

![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)